molecular formula C13H19N5O2 B259386 N-(3,4-dimethoxybenzyl)-N-(1-propyl-1H-tetraazol-5-yl)amine

N-(3,4-dimethoxybenzyl)-N-(1-propyl-1H-tetraazol-5-yl)amine

Cat. No.: B259386
M. Wt: 277.32 g/mol
InChI Key: KCAMCADFJSXAJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxybenzyl)-N-(1-propyl-1H-tetraazol-5-yl)amine is a chemical compound that features a tetrazole ring substituted with a 3,4-dimethoxybenzyl group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-N-(1-propyl-1H-tetraazol-5-yl)amine typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Substitution with 3,4-Dimethoxybenzyl Group: The 3,4-dimethoxybenzyl group can be introduced through a nucleophilic substitution reaction using 3,4-dimethoxybenzyl chloride and the tetrazole intermediate.

    Introduction of the Propyl Group: The propyl group can be added via an alkylation reaction using propyl bromide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-N-(1-propyl-1H-tetraazol-5-yl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups replacing the benzyl group.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-N-(1-propyl-1H-tetraazol-5-yl)amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-N-(1-propyl-1H-tetraazol-5-yl)amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. Specific pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxybenzyl)-N-propylpropan-1-amine: Similar structure but lacks the tetrazole ring.

    3,4-Dimethoxybenzyl alcohol: Contains the 3,4-dimethoxybenzyl group but lacks the tetrazole and propyl groups.

    N-(3,4-dimethoxybenzyl)-N,N-dimethylamine: Similar structure but with dimethylamine instead of the tetrazole ring.

Uniqueness

N-(3,4-dimethoxybenzyl)-N-(1-propyl-1H-tetraazol-5-yl)amine is unique due to the presence of the tetrazole ring, which imparts specific chemical and biological properties

Properties

Molecular Formula

C13H19N5O2

Molecular Weight

277.32 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine

InChI

InChI=1S/C13H19N5O2/c1-4-7-18-13(15-16-17-18)14-9-10-5-6-11(19-2)12(8-10)20-3/h5-6,8H,4,7,9H2,1-3H3,(H,14,15,17)

InChI Key

KCAMCADFJSXAJV-UHFFFAOYSA-N

SMILES

CCCN1C(=NN=N1)NCC2=CC(=C(C=C2)OC)OC

Canonical SMILES

CCCN1C(=NN=N1)NCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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